methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
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Overview
Description
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound features a fused benzene and pyrazole ring system, which is a common structural motif in many bioactive molecules .
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with various targets such as cyclo-oxygenase-2 (cox-2), chk1 and chk2 kinases, and the human serum and glucocorticoid dependent kinase (sgk) . These targets play crucial roles in inflammation, cell cycle regulation, and cellular stress response .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, or modulate their targets, leading to changes in cellular processes . For instance, some indazole derivatives inhibit COX-2, reducing the production of inflammatory mediators .
Biochemical Pathways
Indazole derivatives have been shown to affect pathways related to inflammation, cell cycle regulation, and cellular stress response . For example, COX-2 inhibition can lead to a decrease in prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and tissue remodeling .
Result of Action
Based on the known effects of indazole derivatives, we can infer that this compound may have anti-inflammatory effects, potentially through the inhibition of cox-2 and the subsequent reduction of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene . This intermediate is then subjected to further reactions to form the indazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with a similar ring structure.
Benzimidazole: Another nitrogen-containing heterocycle with similar biological activities.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)12-10-7-6-8-4-2-3-5-9(8)11(10)14-15-12/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVOEKOHJLXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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